![molecular formula C9H11N3 B11919783 alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
alpha-Methylimidazo[1,2-a]pyridine-8-methanamine
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a hydroxyl group at the 4-position and a methyl substituent at the 3-position. Its molecular formula is $ \text{C}8\text{H}{12}\text{N}_2\text{O} $, with a molecular weight of 152.20 g/mol. The compound’s structure combines the rigidity of the indazole ring with the flexibility of the tetrahydro moiety, making it a versatile scaffold in medicinal chemistry. Key synthetic routes involve alkylation reactions using methyl iodide under basic conditions (KOH/methanol), followed by recrystallization to achieve purity .
The hydroxyl group enhances solubility in polar solvents, while the methyl substituent contributes to lipophilicity, balancing pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Inhibition of Acetylcholinesterase (AChE)
One of the primary applications of alpha-methylimidazo[1,2-a]pyridine-8-methanamine is as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition has implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that this compound exhibits promising pharmacological profiles, showing varying degrees of AChE inhibition compared to other derivatives .
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Implications for Treatment |
---|---|---|
AChE Inhibition | Prevents breakdown of acetylcholine | Potential treatment for Alzheimer's disease |
Antimicrobial Activity | Targets bacterial cell functions | Possible use in treating infections |
Anticancer Activity | Induces apoptosis in cancer cells | Research into cancer therapeutics |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neuroprotection strategies against conditions like Alzheimer's disease .
- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of alpha-Methylimidazo[1,2-a]pyridine-8-methanamine involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties by interacting with bacterial cell membranes and inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of 3-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-4-ol and Analogues
Detailed Comparisons
3-Methyl-4,5,6,7-Tetrafluoro-1H-Indazole
- Structural Differences : Fluorination at positions 4–7 replaces hydrogen atoms, increasing electronegativity and altering electron density.
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces basicity compared to the hydroxylated parent compound, impacting interactions with biological targets .
- Bioavailability : Lower solubility (4.8 mg/mL vs. 12.3 mg/mL) due to fluorine’s hydrophobicity, but enhanced metabolic stability .
Skatole (3-Methyl-1H-Indole)
- Core Heterocycle : Indole lacks the second nitrogen atom in the five-membered ring, reducing hydrogen-bonding capacity and altering pKa.
- Functional Groups : The absence of a hydroxyl group in skatole diminishes polarity, explaining its lower solubility (1.2 mg/mL) and role as a fragrance rather than a therapeutic agent .
Ethyl 3,6-Dihydroxy-6-Methyl-4-Phenyl Derivative
Biological Activity
Alpha-Methylimidazo[1,2-a]pyridine-8-methanamine (α-MIP-8) is a compound of significant interest due to its biological activity, particularly in the context of cancer research and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological properties of α-MIP-8, including its synthesis, mechanisms of action, and effects on different cell lines.
This compound can be synthesized through various chemical pathways involving imidazo[1,2-a]pyridine derivatives. The synthesis typically involves the reaction of 2-aminopyridines with appropriate carbonyl compounds under controlled conditions to yield the desired imidazo derivatives. The structural modifications play a crucial role in enhancing the biological activity of these compounds.
The biological activity of α-MIP-8 is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research indicates that α-MIP-8 acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancer types. The inhibition of this pathway leads to reduced proliferation and increased apoptosis in cancer cells.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of α-MIP-8 on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 0.14 | Significant growth inhibition |
A375 (melanoma) | 0.21 | Significant growth inhibition |
HCT-116 (colorectal) | 0.4 | Moderate growth inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that α-MIP-8 exhibits potent antiproliferative activity across multiple cancer types.
Mechanistic Insights
In a study focusing on its mechanism of action, α-MIP-8 was shown to induce G2/M phase arrest in HeLa cells, leading to decreased levels of cyclin B1 and CDK1 proteins which are critical for cell cycle progression. This was corroborated by Western blot analyses demonstrating reduced phosphorylation of key proteins involved in the PI3K/AKT signaling pathway.
Comparative Studies
Comparative analyses with other imidazo derivatives have shown that while many exhibit some level of antiproliferative activity, α-MIP-8 demonstrates superior efficacy against specific cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
α-MIP-8 | HeLa | 0.14 |
Compound X | HeLa | 1.5 |
Compound Y | A375 | 0.25 |
These comparisons highlight the potential of α-MIP-8 as a lead compound for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for α-methylimidazo[1,2-a]pyridine-8-methanamine and its derivatives?
The synthesis typically involves condensation reactions between 2-aminonicotinic acid and α-haloketones or chloroacetaldehyde under mild conditions. For example, a solid-phase approach uses polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation at the 3-position . Alternatively, a multi-step methodology in ethanol solvent achieves high yields (93–97%) via acid-amine coupling with HATU and DIPEA catalysis . Microwave-assisted methods further enhance reaction efficiency, enabling rapid functionalization .
Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR (including 2D methods like COSY and NOESY), and FT-IR are standard for structural elucidation. X-ray crystallography (e.g., CCDC 2358854) and Hirshfeld surface analysis provide additional insights into non-covalent interactions and crystal packing .
Q. How do researchers ensure regioselectivity during halogenation of the imidazo[1,2-a]pyridine core?
Halogenation at specific positions (e.g., 3- or 6-position) is controlled by reaction conditions. For instance, polymer-bound intermediates allow selective halogenation at the 3-position using NBS or NCS . Bromination of 6-methyl derivatives can yield 6-bromo analogs, which serve as intermediates for cross-coupling reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine-8-carboxamide derivatives?
Catalytic systems like HATU/DIPEA in DMF or DCM significantly improve coupling efficiency, achieving near-quantitative yields. Solvent selection (e.g., ethanol for eco-friendly synthesis) and microwave irradiation reduce reaction times while maintaining selectivity . Pre-functionalization of the pyridine ring with electron-withdrawing groups (e.g., trifluoromethyl) also enhances reactivity .
Q. What strategies resolve contradictions in reported reactivity of halogenated derivatives?
Discrepancies in halogenation outcomes (e.g., competing 3- vs. 6-position substitution) arise from steric and electronic effects. Computational modeling (DFT) and kinetic studies can identify dominant pathways. For example, bulkier substituents on the pyridine ring favor 3-position halogenation due to steric hindrance .
Q. How are imidazo[1,2-a]pyridine-chalcone conjugates designed for antikinetoplastid activity?
Rational design involves coupling imidazo[1,2-a]pyridine scaffolds with chalcone moieties via Suzuki-Miyaura or Buchwald-Hartwig reactions. Bioisosteric replacements (e.g., fluorine or trifluoromethyl groups) optimize pharmacokinetic properties, while SAR studies prioritize derivatives with low IC₅₀ values against protozoal targets .
Q. What green chemistry approaches minimize waste in imidazo[1,2-a]pyridine synthesis?
Solvent-free mechanochemical grinding, aqueous-phase reactions, and recyclable catalysts (e.g., Fe₃O₄ nanoparticles) reduce environmental impact. Microwave-assisted protocols also lower energy consumption compared to traditional thermal methods .
Q. How do researchers validate the biological activity of 8-morpholinoimidazo[1,2-a]pyrazine derivatives?
In vitro assays (e.g., kinase inhibition or antimicrobial testing) are paired with in silico docking to identify binding modes. Pharmacophore modeling guides structural modifications, such as introducing pyrimidine-carboxamide side chains to enhance target affinity .
Q. Data Analysis and Interpretation
Q. How should conflicting cytotoxicity data for imidazo[1,2-a]pyridine analogs be reconciled?
Discrepancies may stem from assay conditions (e.g., cell line variability or incubation time). Meta-analysis of dose-response curves and standardization using reference compounds (e.g., doxorubicin for anticancer assays) improve reproducibility .
Q. What computational tools predict the fluorophore potential of imidazo[1,2-a]pyrimidine cores?
Time-dependent density functional theory (TD-DFT) calculates excitation/emission wavelengths, while solvatochromic studies assess environmental sensitivity. Experimental validation via fluorescence spectroscopy confirms utility in bioimaging .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-8-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-3-2-5-12-6-4-11-9(8)12/h2-7H,10H2,1H3 |
InChI Key |
AOMYAQWGQPXLKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN2C1=NC=C2)N |
Origin of Product |
United States |
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